Apiopaeonoside

Description

Propriétés

IUPAC Name |

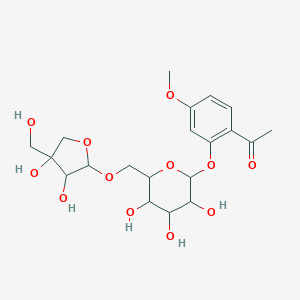

1-[2-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O12/c1-9(22)11-4-3-10(28-2)5-12(11)31-18-16(25)15(24)14(23)13(32-18)6-29-19-17(26)20(27,7-21)8-30-19/h3-5,13-19,21,23-27H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLNKOAURQPXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905328 | |

| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100291-86-9 | |

| Record name | Apiopaeonoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100291869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Apiopaeonoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiopaeonoside, a natural phenolic glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Isolated primarily from the roots of Paeonia species, this compound's unique chemical architecture contributes to a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details its known biological effects, supported by experimental methodologies, and explores the current understanding of its mechanism of action. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrammatic representations to facilitate comprehension.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside consisting of a paeonol (B1678282) aglycone linked to a disaccharide moiety. The systematic IUPAC name for this compound is 1-[2-[[6-O-(β-D-apiofuranosyl)-β-D-glucopyranosyl]oxy]-4-methoxyphenyl]ethanone[1]. Its chemical structure is characterized by the presence of an acetophenone (B1666503) group, a methoxy (B1213986) group, and a unique apiosyl-glucose disaccharide.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 100291-86-9 | [2][3][4][5] |

| Molecular Formula | C₂₀H₂₈O₁₂ | |

| Molecular Weight | 460.43 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥98% (by HPLC) | |

| Botanical Source | Root of Paeonia suffruticosa and Paeonia lactiflora |

Table 2: Physicochemical Data of this compound

| Property | Value | Method/Conditions | Reference |

| Melting Point | Not available | - | |

| Solubility | Soluble in DMSO (100 mg/mL), Methanol (B129727), Ethanol (B145695), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | Standard laboratory conditions | |

| Predicted Boiling Point | 765.9 ± 60.0 °C | Computational prediction | |

| Predicted Density | 1.55 ± 0.1 g/cm³ | Computational prediction | |

| Predicted pKa | 12.75 ± 0.70 | Computational prediction |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.1.1. NMR Spectroscopy

While a complete, assigned NMR dataset for this compound was not available in the public domain at the time of this review, the general approach to its characterization involves ¹H NMR and ¹³C NMR spectroscopy. These analyses, typically conducted in solvents like DMSO-d₆ or CD₃OD, would reveal characteristic signals for the aromatic protons of the paeonol moiety, the methoxy group, the acetyl group, and the anomeric protons of the glucose and apiose units. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons and confirming the glycosidic linkages.

1.1.2. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. Electrospray ionization (ESI) is a common technique for ionizing this molecule. The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information, including the sequential loss of the sugar moieties. The precursor ion in negative ion mode is typically observed at m/z 459 [M-H]⁻.

Biological Activities and Pharmacological Properties

Preliminary research suggests that this compound possesses a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.

Anti-inflammatory Activity

This compound has been identified as a constituent of Paeonia suffruticosa with potential protective effects against sepsis in murine models. While the direct anti-inflammatory efficacy of isolated this compound requires more detailed investigation, its presence in a plant with known anti-inflammatory properties is noteworthy.

Table 3: Anti-inflammatory Activity of this compound (Qualitative)

| Assay | Model | Observed Effect | Reference |

| Sepsis-induced lethality | In vivo (mice) | Isolated as a protective constituent |

Antioxidant Activity

The phenolic nature of this compound suggests inherent antioxidant properties. The presence of hydroxyl groups on the aromatic ring allows for the scavenging of free radicals.

Table 4: Antioxidant Activity of this compound (Qualitative)

| Assay | Principle | Expected Outcome |

| DPPH Radical Scavenging | Hydrogen donation to stabilize the DPPH radical | Reduction of DPPH absorbance |

Anticancer Activity

The potential of this compound to inhibit the growth of cancer cells is an area of active investigation. Studies on related phenolic glycosides suggest that such compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Experimental Protocols

This section outlines the general methodologies employed for the extraction, purification, and biological evaluation of this compound.

Extraction and Isolation

This compound is typically extracted from the dried and powdered roots of Paeonia species.

Methodology:

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, often using techniques like maceration, percolation, or Soxhlet extraction.

-

Partitioning: The resulting crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate or n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction enriched with this compound is further purified using various chromatographic techniques. This typically involves column chromatography over silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Assays

3.2.1. DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a compound.

Methodology:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on the activities of structurally related phenolic compounds, several potential pathways can be hypothesized.

It is plausible that this compound may modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, it could potentially reduce the production of pro-inflammatory cytokines. Furthermore, its antioxidant effects may be mediated through direct radical scavenging or by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes. Further research is required to validate these hypotheses.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and potential for various therapeutic applications. While preliminary studies have indicated its presence in medicinally important plants and hinted at its biological activities, there is a clear need for more in-depth research. Future investigations should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values for its anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its effects.

-

Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile to evaluate its potential as a drug candidate.

A comprehensive understanding of these aspects will be crucial for unlocking the full therapeutic potential of this compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 4. Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of Strong Antioxidants from Paeonia Officinalis Roots and Leaves and Evaluation of Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Apiopaeonoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiopaeonoside is a significant bioactive natural product found in various species of the genus Paeonia, commonly known as peonies. It is a monoterpene glycoside, and its structure consists of the aglycone paeonol (B1678282) linked to an apiosyl-glucosyl moiety. The pharmacological properties of this compound and related paeonol glycosides have garnered interest in the fields of traditional medicine and modern drug development. Understanding the biosynthetic pathway of this complex molecule is crucial for its potential biotechnological production and for the metabolic engineering of Paeonia species to enhance its yield. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, detailing the key enzymatic steps, intermediates, and relevant experimental methodologies.

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Biosynthesis of the Aglycone (Paeonol): This stage involves the synthesis of the phenolic core of the molecule, paeonol, through the phenylpropanoid pathway.

-

Biosynthesis of the Activated Sugar Donors: This involves the synthesis of UDP-glucose and UDP-apiose, the activated sugar molecules required for glycosylation.

-

Sequential Glycosylation of Paeonol: The final stage involves the stepwise attachment of glucose and then apiose to the paeonol aglycone, catalyzed by specific UDP-glycosyltransferases.

The overall proposed biosynthetic pathway is depicted in the following diagram:

Caption: Overall proposed biosynthesis pathway of this compound.

Biosynthesis of the Paeonol Aglycone

The biosynthesis of paeonol originates from the shikimic acid pathway, a central route in plants for the production of aromatic amino acids.[1]

-

From L-Phenylalanine to trans-Cinnamic Acid: The pathway commences with the amino acid L-phenylalanine . The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[2] This is a committed step in the phenylpropanoid pathway.[2]

-

Conversion of trans-Cinnamic Acid to Paeonol: The subsequent conversion of trans-cinnamic acid to paeonol involves a series of modifications, including hydroxylation, chain shortening (likely through a beta-oxidation-like process to form an acetyl group), and O-methylation. While the exact sequence and enzymes are not fully elucidated for paeonol, based on the biosynthesis of other phenolic compounds, the pathway likely proceeds through intermediates such as p-coumaric acid and 2,5-dihydroxyacetophenone.[3] The final step would be the O-methylation of a hydroxyl group, catalyzed by an O-methyltransferase (OMT) , to yield paeonol (2'-hydroxy-4'-methoxyacetophenone).[4][5]

Biosynthesis of Activated Sugar Donors

The glycosylation of paeonol requires activated sugar donors in the form of UDP-sugars.

-

UDP-Glucose Biosynthesis: UDP-glucose , the donor for the first glycosylation step, is synthesized from glucose-1-phosphate and UTP (uridine triphosphate) . This reaction is catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase) .

-

UDP-Apiose Biosynthesis: The branched-chain sugar apiose is transferred from UDP-apiose . This activated sugar is synthesized from UDP-glucose in a two-step process:

-

UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid .

-

UDP-apiose/UDP-xylose synthase (AXS) , a bifunctional enzyme, then catalyzes the conversion of UDP-glucuronic acid to both UDP-apiose and UDP-xylose.[6]

-

Caption: Biosynthesis of activated sugar donors UDP-Glucose and UDP-Apiose.

Sequential Glycosylation of Paeonol

The final steps in the biosynthesis of this compound involve the sequential attachment of the sugar moieties to the paeonol aglycone, catalyzed by UDP-glycosyltransferases (UGTs) . Plant UGTs are a large and diverse family of enzymes known for their role in the glycosylation of a wide array of secondary metabolites.[7][8]

-

Step 1: Formation of Paeonoside: A specific UGT, here designated as UGT1 , catalyzes the transfer of glucose from UDP-glucose to the hydroxyl group of paeonol, forming the intermediate paeonoside .

-

Step 2: Formation of this compound: A second UGT, designated as UGT2 , then transfers apiose from UDP-apiose to the glucose moiety of paeonoside, resulting in the final product, This compound . It is also possible that a single, bifunctional UGT could catalyze both steps, or that the apioglucose disaccharide is first assembled and then transferred to paeonol. However, sequential glycosylation is a common mechanism in plant secondary metabolism.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the enzymes and intermediates directly involved in the this compound biosynthetic pathway. However, metabolomic studies on Paeonia species provide some insights into the relative abundance of paeonol and its glycosides in different plant tissues. The following table summarizes the types of quantitative data that are essential for a complete understanding and potential engineering of this pathway.

| Parameter | Description | Relevance |

| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten constants and turnover numbers for PAL, OMTs, UGPase, UGDH, AXS, and the specific UGTs. | Determines the efficiency and substrate affinity of each enzyme, identifying potential rate-limiting steps. |

| Metabolite Concentrations | Concentrations of L-phenylalanine, trans-cinnamic acid, paeonol, paeonoside, and this compound in different tissues and developmental stages of Paeonia. | Provides information on the flux through the pathway and the accumulation of the final product. |

| Gene Expression Levels | Relative or absolute transcript abundance of the genes encoding the biosynthetic enzymes. | Correlating gene expression with metabolite accumulation can help identify the key genes involved in the pathway. |

Experimental Protocols

Elucidating the complete biosynthetic pathway of this compound requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of this compound by HPLC-MS

This protocol describes a general method for the extraction and quantification of this compound from Paeonia plant material.

1. Materials and Reagents:

-

Freeze-dried and powdered Paeonia root tissue

-

80% (v/v) Methanol

-

This compound analytical standard

-

HPLC-grade methanol, acetonitrile, and formic acid

-

Deionized water

-

0.22 µm syringe filters

2. Extraction Procedure:

-

Weigh approximately 100 mg of powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath at 40°C.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1.5 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Re-dissolve the dried extract in 1 mL of 50% methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-MS Analysis:

-

HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in both positive and negative ion modes for qualitative and quantitative analysis.

-

Quantification: Generate a standard curve using the this compound analytical standard to quantify the amount in the plant extracts.

Protocol 2: Enzyme Assay for a Paeonol-Specific UDP-Glycosyltransferase (UGT)

This protocol provides a framework for assaying the activity of a candidate UGT for the glycosylation of paeonol.

1. Materials and Reagents:

-

Purified recombinant candidate UGT enzyme.

-

Paeonol (substrate).

-

UDP-glucose or UDP-apiose (sugar donor).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Stop solution (e.g., 10% trichloroacetic acid or an equal volume of acetonitrile).

-

HPLC system for product detection.

2. Assay Procedure:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

1 mM Paeonol (dissolved in DMSO, final DMSO concentration <1%)

-

2 mM UDP-glucose

-

Purified recombinant UGT (e.g., 1-5 µg)

-

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to detect and quantify the formation of paeonoside.

3. Product Detection:

-

Use an HPLC method similar to that described in Protocol 1 to separate the substrate (paeonol) from the product (paeonoside).

-

Monitor the elution profile at a suitable wavelength (e.g., 275 nm for paeonol).

-

The identity of the product can be confirmed by LC-MS.

Experimental Workflow for Identification of Candidate UGTs

The following workflow outlines a strategy to identify the specific UGTs involved in this compound biosynthesis.

Caption: Experimental workflow for the identification of UGTs.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for further research into the molecular genetics and biochemistry of this important natural product. While the general steps are outlined, the specific enzymes, particularly those involved in the later stages of paeonol formation and the sequential glycosylation steps in Paeonia species, remain to be definitively identified and characterized. Future research should focus on:

-

Functional genomics: Utilizing transcriptomic and metabolomic data from Paeonia to identify and functionally characterize all the genes in the pathway.

-

Enzyme characterization: In-depth kinetic and structural analysis of the key enzymes to understand their catalytic mechanisms and substrate specificities.

-

Metabolic engineering: Using the knowledge of the biosynthetic pathway to engineer microbial or plant systems for the enhanced production of this compound.

A complete elucidation of the this compound biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of this valuable pharmaceutical compound.

References

- 1. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. jspb.jp [jspb.jp]

- 8. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]

Apiopaeonoside: A Technical Guide to its Natural Sources, Abundance, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiopaeonoside, a phenolic glycoside found in various species of the genus Paeonia, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and detailed methodologies for the extraction and isolation of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this natural compound.

Natural Sources and Abundance of this compound

This compound has been identified as a constituent of several species within the Paeoniaceae family, commonly known as peonies. Its presence has been confirmed in various plant parts, with the roots and root bark being the most significant sources.

Key Plant Sources:

-

Paeonia suffruticosa (Tree Peony): The root bark of Paeonia suffruticosa is a well-documented source of this compound. This species is a prominent plant in traditional medicine and has been the subject of numerous phytochemical investigations.[1]

-

Paeonia ostii : Quantitative analysis has revealed the presence of this compound in the root bark and root core of Paeonia ostii. The concentration in the root bark is particularly noteworthy, suggesting it as a primary source for extraction.

-

Paeonia lactiflora : This herbaceous peony species also contains this compound in its roots. While present, the concentration may be lower compared to that in the root bark of tree peonies.

The abundance of this compound can vary depending on the plant species, the specific plant part, the age of the plant, and the geographical location and growing conditions.

Quantitative Data on this compound Abundance

The following table summarizes the available quantitative data for this compound content in different Paeonia species and plant parts. This information is crucial for selecting the optimal plant material for extraction and for developing standardized isolation protocols.

| Plant Species | Plant Part | Compound | Concentration (mg/g of Dry Weight) | Reference |

| Paeonia ostii | Root Bark | This compound | 67.52 ± 2.17 | |

| Paeonia ostii | Root Core | This compound | Present, but lower than root bark | |

| Paeonia lactiflora | 3-year-old roots | Total of 6 phenols (including this compound) | 5.345–6.072 |

Experimental Protocols

This section provides a detailed, synthesized methodology for the extraction, isolation, and purification of this compound from Paeonia root bark, based on established phytochemical techniques.

Extraction of this compound

Objective: To extract crude this compound from the dried root bark of Paeonia suffruticosa.

Materials and Reagents:

-

Dried and powdered root bark of Paeonia suffruticosa

-

Methanol (B129727) (analytical grade)

-

Reflux apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Preparation of Plant Material: The air-dried root bark of Paeonia suffruticosa is ground into a coarse powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

-

Methanol Extraction: The powdered plant material is subjected to extraction with methanol. A solid-to-solvent ratio of 1:10 (w/v) is recommended. The mixture is heated under reflux for 2 hours.

-

Repeated Extraction: The extraction process is repeated three times with fresh methanol to ensure the exhaustive extraction of this compound.

-

Filtration and Concentration: The methanolic extracts from the three cycles are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a concentrated crude extract.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude methanolic extract using column chromatography.

Materials and Reagents:

-

Crude methanolic extract

-

Silica (B1680970) gel (200-300 mesh) for column chromatography

-

Glass chromatography column

-

Elution solvents: Chloroform (B151607) and Methanol (in a gradient)

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

Developing solvent system for TLC (e.g., Chloroform:Methanol, 9:1 v/v)

-

UV lamp (254 nm)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Preparation of the Column: A slurry of silica gel in chloroform is prepared and packed into a glass column. The column is allowed to settle to ensure a uniform packing.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and dried. The dried sample is then carefully loaded onto the top of the prepared silica gel column.

-

Gradient Elution: The column is eluted with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:

-

Chloroform (100%)

-

Chloroform:Methanol (99:1 to 90:10 v/v)

-

Chloroform:Methanol (90:10 to 80:20 v/v)

-

-

Fraction Collection and Monitoring: Fractions of the eluate are collected sequentially using a fraction collector. The separation process is monitored by Thin Layer Chromatography (TLC). Aliquots of each fraction are spotted on a TLC plate, developed in a suitable solvent system, and visualized under a UV lamp at 254 nm. Fractions showing a spot corresponding to the Rf value of a standard this compound sample are pooled together.

-

Final Purification: The pooled fractions containing this compound are concentrated under reduced pressure to yield the purified compound. The purity of the isolated this compound can be further assessed by High-Performance Liquid Chromatography (HPLC).

Proposed Signaling Pathway of this compound

While direct studies on the signaling pathways of this compound are limited, its aglycone, paeonol (B1678282), has been shown to possess significant anti-inflammatory properties. Paeonol is known to modulate key inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[1][2][3] Based on the activity of its structural analog, a hypothetical anti-inflammatory signaling pathway for this compound is proposed below. It is hypothesized that this compound, possibly after enzymatic hydrolysis to paeonol, inhibits the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, p38) and prevents the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This compound represents a promising natural product for further pharmacological investigation. This technical guide provides a foundational resource for researchers by consolidating the current knowledge on its natural sources, abundance, and detailed protocols for its extraction and isolation. The proposed signaling pathway, based on the activity of its close structural analog paeonol, offers a starting point for mechanistic studies into its potential anti-inflammatory effects. Further research is warranted to validate this proposed mechanism and to fully elucidate the therapeutic potential of this compound.

References

- 1. Frontiers | Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview [frontiersin.org]

- 2. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Apiopaeonoside: Chemical Properties, Bioactivity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiopaeonoside, a natural phenolic glycoside primarily isolated from the root cortex of Paeonia suffruticosa, has emerged as a compound of significant interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, and known biological activities. Special emphasis is placed on its anti-inflammatory, neuroprotective, and potential anticancer effects. This document furnishes detailed experimental protocols for the extraction, isolation, and analytical determination of this compound, alongside methodologies for assessing its biological functions in vitro. Furthermore, it elucidates the key signaling pathways implicated in its mechanism of action, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Data

This compound is characterized by a complex structure, consisting of a paeonol (B1678282) aglycone linked to a disaccharide moiety. Its precise identification is crucial for research and development purposes.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in scientific literature and chemical databases.

| Identifier | Value |

| CAS Number | 100291-86-9[1][2][3][4][5][6][7] |

| Molecular Formula | C₂₀H₂₈O₁₂[1][2][3][4][5] |

| Molecular Weight | 460.43 g/mol [1][3][4] |

| IUPAC Name | 1-[2-[[6-O-(β-D-Apiofuranosyl)-β-D-glucopyranosyl]oxy]-4-methoxyphenyl]ethanone |

| InChI | InChI=1S/C20H28O12/c1-9(22)11-4-3-10(28-2)5-12(11)31-18-16(25)15(24)14(23)13(32-18)6-29-19-17(26)20(27,7-21)8-30-19/h3-5,13-19,21,23-27H,6-8H2,1-2H3[8] |

| InChIKey | IRLNKOAURQPXIQ-UHFFFAOYSA-N[8] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O[8] |

| Synonyms | Apiopeonoside, Paeonol-(apio-beta-furanosyl(1-6)glucopyranoside)[5][8] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2. This information is essential for its handling, formulation, and analytical method development.

| Property | Value |

| Appearance | White to off-white powder[4] |

| Purity | Typically ≥98% (by HPLC)[3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[3]. Also soluble in Chloroform, Dichloromethane, and Acetone[4]. |

| Predicted Boiling Point | 765.9 ± 60.0 °C[4] |

| Predicted Density | 1.55 ± 0.1 g/cm³[4] |

| Predicted pKa | 12.75 ± 0.70[4] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in drug development. Its primary reported activities include free radical scavenging and inhibition of tumor cell growth[4].

Anti-inflammatory Activity

While specific studies on this compound are emerging, related compounds and phytochemicals with similar structural motifs exhibit significant anti-inflammatory properties. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways.

Neuroprotective Effects

Phytochemicals, including phenolic glycosides, are increasingly recognized for their neuroprotective potential. The ability of these compounds to mitigate oxidative stress and inflammation in neuronal cells is a key area of research.

Anticancer Potential

Preliminary evidence suggests that this compound possesses tumor cell growth inhibiting properties[4]. This warrants further investigation into its cytotoxic and apoptotic effects on various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound, as well as protocols for evaluating its biological activities.

Extraction and Isolation from Paeonia suffruticosa

Objective: To extract and purify this compound from the root cortex of Paeonia suffruticosa.

Methodology:

-

Plant Material Preparation:

-

Obtain dried root cortex of Paeonia suffruticosa.

-

Grind the plant material into a fine powder to increase the surface area for extraction.

-

-

Ultrasound-Assisted Extraction:

-

Suspend the powdered plant material in 33% ethanol (B145695) at a liquid-to-material ratio of 33:1 (mL/g).

-

Perform ultrasonication at a power of 400 W and a temperature of 55°C for 44 minutes.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

-

Purification by Macroporous Resin Chromatography:

-

Dissolve the crude extract in an appropriate solvent.

-

Load the solution onto a pre-equilibrated macroporous resin column (e.g., HPD-300).

-

Wash the column with deionized water to remove impurities.

-

Elute the adsorbed compounds with a stepwise or gradient of ethanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

-

Pool the this compound-rich fractions and concentrate to dryness.

-

-

Preparative HPLC (Optional):

-

For higher purity, subject the enriched fraction to preparative reversed-phase HPLC.

-

Analytical Methods

Objective: To quantify the purity of this compound and analyze its presence in extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample extract or purified compound in the mobile phase or methanol. Filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the samples based on the calibration curve.

Objective: To confirm the chemical structure of isolated this compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

-

Data Analysis: Assign proton and carbon signals and establish connectivities to confirm the structure.

Mass Spectrometry:

-

Technique: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for soft ionization.

-

Analysis: Obtain the high-resolution mass spectrum (HRMS) to confirm the molecular formula. Perform tandem MS (MS/MS) to analyze fragmentation patterns, which can help in sequencing the sugar moieties and confirming the linkage to the aglycone.

In Vitro Biological Activity Assays

Objective: To evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.

-

NO Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Objective: To assess the neuroprotective effect of this compound against oxidative stress-induced cell death in human neuroblastoma SH-SY5Y cells.

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium. Differentiate the cells using retinoic acid to induce a neuronal phenotype.

-

Cell Seeding: Seed differentiated cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 4 hours.

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic agent such as H₂O₂ or 1-methyl-4-phenylpyridinium (MPP⁺) for 24 hours.

-

Cell Viability Assay (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

-

Objective: To determine if this compound induces apoptosis in a cancer cell line (e.g., MCF-7 breast cancer cells).

Procedure:

-

Cell Culture: Culture MCF-7 cells in an appropriate medium.

-

Treatment: Treat cells with various concentrations of this compound for 24-48 hours.

-

Apoptosis Detection (Annexin V-FITC/PI Staining):

-

Harvest the cells (including floating cells).

-

Wash with cold PBS and resuspend in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathway Analysis

To understand the molecular mechanisms underlying the biological activities of this compound, it is essential to investigate its effects on key cellular signaling pathways.

Western Blot Analysis for Key Signaling Proteins

Objective: To quantify the expression and phosphorylation status of proteins in pathways such as NF-κB, Nrf2/HO-1, and PI3K/Akt.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against the target proteins (e.g., p-p65, p65, Nrf2, HO-1, p-Akt, Akt, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control.

Visualizations of Experimental Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and molecular interactions, the following diagrams are provided.

Experimental Workflow for Bioactivity Screening

Caption: General experimental workflow for this compound research.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Potential Neuroprotective Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

Spectroscopic Profile of Apiopaeonoside: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Apiopaeonoside, a phenolic glycoside isolated from the root cortex of Paeonia suffruticosa. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

This compound is a complex natural product with the following key identifiers:

The structure consists of a paeonol (B1678282) aglycone linked to a β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside moiety.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and confirming the molecular weight of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion | [M-H]⁻ |

| Measured m/z | 459.1523 |

| Molecular Formula | C₂₀H₂₇O₁₂⁻ |

| Calculated m/z | 459.1503 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CD₃OD)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| 3' | 7.55 | d | 8.5 |

| 5' | 6.65 | dd | 8.5, 2.5 |

| 6' | 6.50 | d | 2.5 |

| OCH₃-4' | 3.85 | s | |

| COCH₃ | 2.58 | s | |

| Glucose | |||

| 1'' | 5.05 | d | 7.5 |

| 2'' | 3.50 | m | |

| 3'' | 3.45 | m | |

| 4'' | 3.40 | m | |

| 5'' | 3.60 | m | |

| 6''a | 4.10 | dd | 11.5, 2.0 |

| 6''b | 3.75 | dd | 11.5, 5.5 |

| Apiose | |||

| 1''' | 5.35 | d | 2.5 |

| 2''' | 4.05 | d | 2.5 |

| 3''' | 3.80 | s | |

| 4'''a | 3.70 | d | 9.5 |

| 4'''b | 3.65 | d | 9.5 |

| 5''' | 3.60 | s |

Table 3: ¹³C NMR Spectral Data of this compound (125 MHz, CD₃OD)

| Atom No. | Chemical Shift (δ, ppm) |

| Aglycone | |

| 1' | 115.8 |

| 2' | 160.5 |

| 3' | 132.0 |

| 4' | 165.0 |

| 5' | 108.0 |

| 6' | 101.5 |

| OCH₃-4' | 56.0 |

| COCH₃ | 200.0 |

| COCH₃ | 26.5 |

| Glucose | |

| 1'' | 102.0 |

| 2'' | 75.0 |

| 3'' | 78.0 |

| 4'' | 71.5 |

| 5'' | 76.5 |

| 6'' | 69.0 |

| Apiose | |

| 1''' | 111.0 |

| 2''' | 78.5 |

| 3''' | 81.0 |

| 4''' | 75.5 |

| 5''' | 65.5 |

Experimental Protocols

The spectroscopic data presented in this guide were acquired using standard, validated analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer was utilized for acquiring both ¹H and ¹³C spectra.

-

Sample Preparation: Samples of this compound were dissolved in deuterated methanol (B129727) (CD₃OD).

-

¹H NMR Spectroscopy: Spectra were acquired with a spectral width of 16 ppm and a relaxation delay of 2 seconds.

-

¹³C NMR Spectroscopy: Spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm and a relaxation delay of 2 seconds.

Mass Spectrometry (MS)

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source was used.

-

Sample Preparation: Purified this compound was dissolved in a solution of 50% acetonitrile (B52724) in water.

-

Analysis Conditions: The analysis was performed in negative ion mode with a capillary voltage of 3.0 kV and a cone voltage of 40 V. The desolvation gas flow was set to 600 L/hr at a temperature of 350 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic techniques.

References

Solubility and Stability of Apiopaeonoside in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Apiopaeonoside in various solvents. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates information from structurally similar compounds, such as paeoniflorin (B1679553), to infer potential properties. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability parameters for their specific applications.

Introduction to this compound

This compound is a phenolic glycoside that has been isolated from the root of Paeonia suffruticosa. As a natural product, it is of interest to researchers for its potential biological activities. A thorough understanding of its solubility and stability is fundamental for its extraction, purification, formulation, and for conducting reliable in vitro and in vivo studies.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability and the design of appropriate formulations.

Qualitative and Semi-Quantitative Solubility Data

Direct, comprehensive quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, several sources provide qualitative and semi-quantitative information.

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble; a 10 mM solution (approximately 4.6 mg/mL) is commercially available. | [1][2] |

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Acetone | Soluble | [2] |

| Formulation Mixture | ||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [3] |

Experimental Protocol for Determining Equilibrium Solubility

This protocol describes the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol (B129727), acetone, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted solutions using a validated HPLC-UV method.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration in diluted sample (mg/mL)) x (Dilution factor)

Stability of this compound

Understanding the stability of this compound under various conditions is crucial for determining appropriate storage conditions, predicting its shelf-life, and ensuring the integrity of experimental results.

Predicted Stability Profile

| Condition | Expected Stability |

| pH | Likely to be stable in acidic to neutral conditions. Degradation is expected in alkaline conditions (pH ≥ 9), likely through hydrolysis of the glycosidic bond. |

| Temperature | Stable at refrigerated and room temperatures for short periods. Degradation is expected to increase at elevated temperatures (e.g., ≥ 60°C).[4] |

| Light (Photostability) | As a phenolic compound, it may be susceptible to degradation upon exposure to UV or visible light. Light-protected storage is recommended. |

| Oxidation | The phenolic moiety may be susceptible to oxidation. Storage under an inert atmosphere can be considered for long-term stability. |

| Stock Solutions | For long-term storage, stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[3] |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Heating block or oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for degradation.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

-

Data Analysis:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

Use mass spectrometry (MS) data to tentatively identify the structure of the major degradation products.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on available data and principles of structurally related compounds. While qualitative information suggests solubility in several organic solvents, further quantitative studies are necessary to establish a comprehensive solubility profile. The stability of this compound is predicted to be influenced by pH, temperature, and light. The detailed experimental protocols provided herein offer a robust framework for researchers to determine the specific solubility and stability characteristics of this compound, which is essential for its successful development and application in research and pharmaceutical contexts.

References

An In-depth Technical Guide on the Ethnobotanical Uses of Plants Containing Apiopaeonoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiopaeonoside, a monoterpene glycoside primarily isolated from the root cortex of Peonia suffruticosa (Moutan Cortex or Mu Dan Pi) and other Peonia species, is a constituent of plants with a rich history in traditional medicine, particularly in Traditional Chinese Medicine (TCM). This technical guide provides a comprehensive overview of the ethnobotanical uses of these plants, alongside the pharmacological activities of their extracts and purified compounds, with a focus on this compound. Detailed experimental protocols for extraction, isolation, and quantification are provided, and the known signaling pathways associated with the observed bioactivities are illustrated. This document aims to serve as a resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and its plant sources.

Ethnobotanical and Traditional Uses

The primary source of this compound is the root bark of Peonia suffruticosa, a plant deeply rooted in traditional Chinese medicine.[1] Known as Moutan Cortex (Mu Dan Pi), it has been used for centuries to treat a variety of ailments.[1][2] Traditional applications also utilize other parts of Paeonia species, such as the root of Paeonia lactiflora.

The ethnobotanical uses are largely centered around conditions associated with inflammation, pain, and blood circulation. In TCM, Moutan Cortex is characterized as acrid, bitter, and slightly cold, influencing the Heart, Liver, and Kidney meridians.[3] Its primary functions are to clear heat, cool the blood, invigorate blood circulation, and dispel blood stasis.[2][3]

Table 1: Traditional Uses of Paeonia suffruticosa (Moutan Cortex)

| Traditional Use Category | Specific Applications | Traditional Dosage (Moutan Cortex) |

| Inflammatory Conditions | Abscesses, boils, carbuncles, intestinal abscess.[4] | 6-12g daily in decoction.[2][3][4] |

| Cardiovascular and Circulatory Disorders | To improve blood circulation, remove blood stasis, and treat conditions with excessive heat in the blood.[2][5] | 6-12g daily in decoction.[3][4] |

| Gynecological Disorders | Irregular menstruation, amenorrhea, abdominal masses.[5] | 6-12g daily in decoction.[3][4] |

| Pain and Fever | Fever that worsens at night, lingering low-grade fever, pain due to blood stasis.[4] | 6-12g daily in decoction.[3][4] |

| Other Uses | Nosebleeds, ulcers, irritability, gastro-intestinal infections. | 6-12g daily in decoction.[3] |

Pharmacological Activities

Modern pharmacological studies have begun to validate the traditional uses of Paeonia suffruticosa extracts and their constituents, including this compound. The primary activities investigated are anti-inflammatory, neuroprotective, and anticancer effects.

Anti-inflammatory Activity

Extracts of Paeonia suffruticosa have demonstrated significant anti-inflammatory properties. This activity is attributed to the inhibition of pro-inflammatory mediators. While direct studies on this compound are limited, the effects of related compounds and whole extracts suggest a potential mechanism involving the modulation of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[1][6][7][8]

Neuroprotective Effects

The neuroprotective potential of Paeonia species is an emerging area of research. Compounds from these plants are being investigated for their ability to protect neurons from damage, a crucial factor in neurodegenerative diseases. The MAPK signaling pathway is a key player in neuronal survival and apoptosis, and its modulation by phytochemicals is a promising therapeutic strategy.[9][10][11][12][13][14]

Anticancer Activity

Several studies have highlighted the anticancer potential of constituents from Paeonia suffruticosa. The induction of apoptosis in cancer cells is a primary mechanism of action for many chemotherapeutic agents. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death. The intrinsic apoptosis pathway, involving the mitochondria and the activation of caspase-9 and caspase-3, is a common target.[15][16][17][18]

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of glycosides, including this compound, from the root bark of Paeonia suffruticosa.

3.1.1. Extraction

-

Sample Preparation: Air-dry the root bark of Paeonia suffruticosa and grind it into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature. Filter the extract and repeat the extraction process on the residue. Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.[14][19]

3.1.2. Fractionation

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).

3.1.3. Isolation by Column Chromatography

-

Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Adsorb the dried, concentrated fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate, followed by methanol (B129727).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Further Purification: Combine fractions containing the compound of interest (as indicated by TLC) and further purify using Sephadex LH-20 or RP-18 column chromatography if necessary to yield pure this compound.[2][14][19][20]

Diagram 1: General Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Quantification of this compound by HPLC-DAD

This protocol outlines a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound in plant extracts.

3.2.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

3.2.2. Preparation of Standard and Sample Solutions

-

Standard Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

3.2.3. Method Validation

The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[21][22][23][24][25]

Table 2: HPLC-DAD Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Intra-day Precision (RSD%) | < 2% |

| Inter-day Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98-102% |

| LOD (µg/mL) | Signal-to-noise ratio of 3:1 |

| LOQ (µg/mL) | Signal-to-noise ratio of 10:1 |

Structural Elucidation by NMR and Mass Spectrometry

The structure of isolated this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3][4][5][21][26]

3.3.2. Mass Spectrometry

-

Instrumentation: Utilize a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition: Obtain the high-resolution mass spectrum to determine the exact mass and molecular formula. Perform tandem MS (MS/MS) to study the fragmentation pattern, which can help confirm the structure of the aglycone and the sugar moiety.[17][25][27][28][29]

Signaling Pathways

The pharmacological effects of this compound and related compounds are mediated through the modulation of specific intracellular signaling pathways.

Anti-inflammatory Signaling: NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, potentially by preventing the degradation of IκBα.[1][6][7][8][10][30]

Diagram 2: Hypothesized Inhibition of the NF-κB Pathway by this compound

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Neuroprotective Signaling: MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in neuronal survival and apoptosis. In response to neurotoxic stimuli like glutamate, stress-activated protein kinases such as p38 MAPK and JNK are activated, leading to a cascade of events that can result in neuronal cell death. Conversely, the activation of the ERK pathway is often associated with neuroprotection. It is postulated that this compound may confer neuroprotection by modulating the balance of these MAPK pathways, potentially by inhibiting the activation of pro-apoptotic p38 MAPK and JNK, and/or promoting the activation of the pro-survival ERK pathway.[9][10][11][12][13][14]

Diagram 3: Postulated Modulation of the MAPK Pathway by this compound in Neurons

Caption: Postulated modulation of the MAPK pathway by this compound.

Anticancer Signaling: Intrinsic Apoptosis Pathway

The intrinsic pathway of apoptosis is a critical mechanism for eliminating cancer cells. In response to cellular stress, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. This compound is hypothesized to induce apoptosis in cancer cells by promoting the intrinsic pathway, leading to the activation of caspase-9 and caspase-3.[15][16][17][18]

Diagram 4: Hypothesized Induction of the Intrinsic Apoptosis Pathway by this compound

Caption: Hypothesized induction of apoptosis by this compound.

Conclusion and Future Directions

The ethnobotanical history of plants containing this compound, particularly Paeonia suffruticosa, points to a long-standing recognition of their therapeutic properties. Modern scientific investigation is beginning to unravel the molecular mechanisms underlying these traditional uses, with this compound emerging as a compound of interest. The anti-inflammatory, neuroprotective, and anticancer activities suggested by preliminary research warrant further in-depth studies.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the NF-κB, MAPK, and apoptosis signaling pathways.

-

Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound for various therapeutic applications.

-

Optimizing extraction and purification protocols for large-scale production of this compound.

-

Investigating the synergistic effects of this compound with other compounds present in Paeonia extracts.

This technical guide provides a foundational resource for these future endeavors, bridging the gap between traditional knowledge and modern drug discovery.

References

- 1. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Geniposide suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oryeongsan inhibits LPS-induced production of inflammatory mediators via blockade of the NF-kappaB, MAPK pathways and leads to HO-1 induction in macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Src/NF-κB-targeted inhibition of LPS-induced macrophage activation and dextran sodium sulphate-induced colitis by Archidendron clypearia methanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutamate excitotoxicity activates the MAPK/ERK signaling pathway and induces the survival of rat hippocampal neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Mitogen-Activated Protein Kinase Pathway Mediates Estrogen Neuroprotection after Glutamate Toxicity in Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

- 17. High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [Study on chemical constituents of bark of Paeonia suffruticosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A HPLC-DAD method for the simultaneous determination of five marker components in the traditional herbal medicine Bangpungtongsung-san - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. escholarship.org [escholarship.org]

- 26. beilstein-journals.org [beilstein-journals.org]

- 27. 2-Acetyl-5-methoxyphenyl 6-O-(3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl)hexopyranoside | C20H28O12 | CID 127509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 29. arabjchem.org [arabjchem.org]

- 30. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

Apiopaeonoside: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiopaeonoside, a monoterpene glycoside primarily isolated from the roots of Paeonia lactiflora and Paeonia suffruticosa, has been a constituent of various traditional Chinese medicine (TCM) formulations for centuries. Traditionally utilized for its purported anti-inflammatory and neuroprotective properties, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning these therapeutic effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, traditional applications, and modern pharmacological understanding. A key focus is placed on its role in modulating critical signaling pathways implicated in inflammation and neurodegeneration, supported by detailed experimental protocols and quantitative data where available. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring phenolic glycoside with the chemical formula C20H28O12 and a molecular weight of 460.43 g/mol .[1] Its chemical structure consists of a paeonol (B1678282) moiety linked to a glucose molecule, which is further substituted with an apiose sugar. First identified in peonies, this compound is a significant bioactive component of several plants used in traditional Chinese medicine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 100291-86-9 | [2](3) |

| Molecular Formula | C20H28O12 | [2](4--INVALID-LINK-- |

| Molecular Weight | 460.43 g/mol | [2](5) |

| Botanical Source | Paeonia lactiflora Pall., Paeonia suffruticosa Andrews | |

| Appearance | White to off-white powder | (6) |

| Purity | ≥ 98% | (7) |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | (8) |

Role in Traditional Chinese Medicine

This compound is a constituent of several well-known TCM formulas, where it contributes to the overall therapeutic effects of the herbal preparation. Its presence has been identified in formulations such as Guizhi Fuling Wan and Jiawei-Xiaoyao-san .

-

Guizhi Fuling Wan: This classical formula is traditionally used to promote blood circulation and resolve blood stasis. It is composed of five herbs: Cinnamomi Ramulus, Poria, Moutan Cortex, Radix Paeoniae Rubra, and Persicae Semen. This compound is a known component of Radix Paeoniae Rubra (Chi Shao) and Cortex Moutan (Mu Dan Pi). Modern research suggests that Guizhi Fuling Wan exhibits anti-inflammatory and neuroprotective effects, potentially through the modulation of signaling pathways like MAPK.

-

Jiawei-Xiaoyao-san (Augmented Rambling Powder): This formula is an evolution of "Xiaoyao San" and is used to soothe the liver, clear heat, and harmonize the spleen and stomach. It is often prescribed for conditions related to stress and emotional imbalance. The formula includes Paeoniae Radix Alba (Bai Shao), a source of this compound. Clinical and experimental studies on Jiawei-Xiaoyao-san suggest its efficacy in treating anxiety and depressive disorders, with potential mechanisms involving the regulation of inflammatory and neuroendocrine pathways.